molecular formula C21H15FO5 B383463 (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate CAS No. 433318-21-9

(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate

Cat. No.: B383463
CAS No.: 433318-21-9
M. Wt: 366.3g/mol
InChI Key: UXBDBGXJGQSXSB-DHZHZOJOSA-N
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Description

(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate is a complex organic compound that features a furan ring, a methoxy group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base to form a carbon-carbon double bond. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for the development of drugs targeting specific pathways or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorophenyl isocyanate: Another fluorinated aromatic compound with different functional groups.

    2-Methyltetrahydrofuran: A furan derivative with a different substitution pattern.

    2-Chloro-4-fluorophenol: A fluorinated phenol with different reactivity.

Uniqueness

(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl furan-2-carboxylate is unique due to its combination of a fluorophenyl group, a methoxy group, and a furan ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO5/c1-25-15-9-10-16(18(23)11-8-14-5-2-3-6-17(14)22)20(13-15)27-21(24)19-7-4-12-26-19/h2-13H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBDBGXJGQSXSB-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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